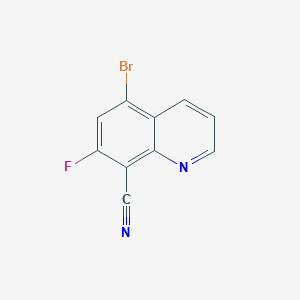
5-bromo-7-fluoroquinoline-8-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-7-fluoroquinoline-8-carbonitrile is a research chemical . It has an empirical formula of C10H4BrFN2 and a molecular weight of 251.05 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFC1=CC=C (C2=CC=CN=C12)Br . This indicates that the molecule consists of a quinoline ring with bromine and fluorine substituents.
科学的研究の応用
Antitumor Activity
A study by El-Agrody et al. (2012) involves the synthesis of novel quinoline derivatives with potential antitumor activities. While the specific compound "5-bromo-7-fluoroquinoline-8-carbonitrile" is not directly mentioned, the research on quinoline derivatives showcases the interest in substituting quinoline structures to explore their biological activities. This suggests that similar compounds could potentially exhibit antitumor properties (El-Agrody et al., 2012).
Chemosensors for Metal Ions
Shally et al. (2020) developed novel chemosensors based on tetrahydroquinoline derivatives for the selective recognition of Pd2+ ions. These sensors show fluorescence turn-off performances, indicating the utility of quinoline derivatives in environmental and analytical chemistry for detecting toxic metal ions (Shally et al., 2020).
Synthetic Methodologies
Ondi et al. (2005) discussed the metalation and functionalization of 2-bromo-3-fluoroquinolines, presenting a method to introduce functional groups into the quinoline ring. This research underscores the adaptability of halogenated quinolines in synthetic organic chemistry, potentially applicable to "this compound" for further chemical modifications (Ondi et al., 2005).
Optoelectronic and Nonlinear Properties
A study by Irfan et al. (2020) on hydroquinoline derivatives explored their optoelectronic, nonlinear, and charge transport properties. Although not directly related to "this compound," the investigation into quinoline derivatives' electronic properties highlights the potential of such compounds in developing new materials for electronic applications (Irfan et al., 2020).
Safety and Hazards
特性
IUPAC Name |
5-bromo-7-fluoroquinoline-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrFN2/c11-8-4-9(12)7(5-13)10-6(8)2-1-3-14-10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTGVPZHTBCDGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)C#N)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B6602360.png)
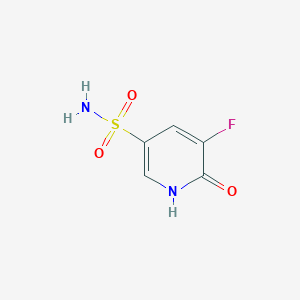
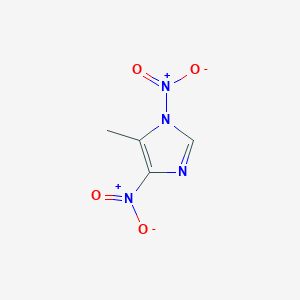
![2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B6602371.png)
![N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B6602379.png)
![2-Thiophenesulfonamide, 4-[[hexahydro-4-[5-(trifluoromethyl)-2-pyridinyl]-1H-1,4-diazepin-1-yl]carbonyl]-](/img/structure/B6602391.png)
![2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene](/img/structure/B6602396.png)

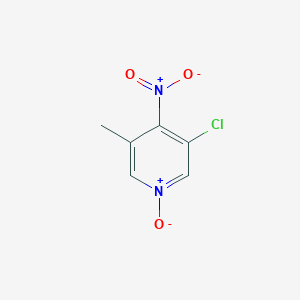

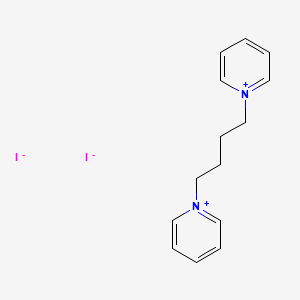
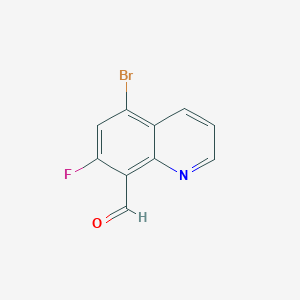
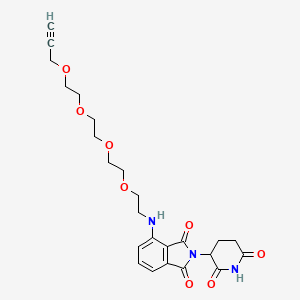
![3-{5-[(4-chloro-1H-indazol-5-yl)amino]-1,3,4-thiadiazol-2-yl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6602449.png)
